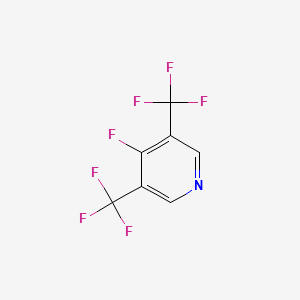

4-Fluoro-3,5-bis-trifluoromethylpyridine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are cornerstone building blocks in modern chemical science, with profound implications for pharmaceuticals, agrochemicals, and materials science. nih.gov The incorporation of fluorine can dramatically alter a molecule's properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution can enhance metabolic stability, improve bioavailability, and increase the binding affinity of molecules to their biological targets. researchgate.netsigmaaldrich.com

In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. mdpi.com The trifluoromethyl group (CF3), in particular, is a key substituent. It is strongly electron-withdrawing and can significantly modify the acidity or basicity of nearby functional groups, which is a crucial factor in drug design. nih.gov The presence of trifluoromethyl groups can also enhance a compound's lipophilicity, aiding its transport across biological membranes.

In the agrochemical industry, fluorinated compounds, especially those containing the trifluoromethylpyridine (TFMP) moiety, have led to the development of highly effective herbicides, insecticides, and fungicides. nih.govresearchoutreach.org The unique properties imparted by fluorine contribute to the potency and selectivity of these agricultural products.

Overview of Polyfluorinated Pyridines as Key Structural Motifs

Polyfluorinated pyridines are pyridine (B92270) rings substituted with multiple fluorine atoms or fluorine-containing groups like trifluoromethyl (CF3). These structures serve as pivotal intermediates and key structural motifs in the synthesis of complex functional molecules. The pyridine ring itself is a common feature in bioactive compounds, and its combination with fluorine's unique properties creates a powerful platform for innovation. nih.gov

The trifluoromethylpyridinyl group is particularly noteworthy. Compounds containing this moiety have found widespread application. For example, more than 20 different agrochemicals with ISO common names feature a trifluoromethylpyridine structure. nih.gov The synthesis of these important compounds often relies on building-block strategies, using smaller, readily available fluorinated precursors. researchoutreach.org

General synthetic routes to trifluoromethylpyridines include chlorine/fluorine exchange reactions from trichloromethylpyridines or cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.govresearchoutreach.org These methods allow for the creation of a diverse range of substituted pyridines for various applications.

Specific Contextualization of 4-Fluoro-3,5-bis-trifluoromethylpyridine within Fluorine Chemistry

The compound This compound is a specific example of a highly fluorinated pyridine derivative. Its structure, featuring a fluorine atom at the 4-position and two trifluoromethyl groups at the 3 and 5-positions, makes it a subject of interest within fluorine chemistry. The combination of a lone fluorine atom and two CF3 groups on the pyridine ring suggests a compound with distinct electronic properties and reactivity.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural relatives have established importance. For instance, compounds like 3,5-bis(trifluoromethyl)pyridine (B1303424) are recognized as important synthetic intermediates. The high degree of fluorination in this compound implies that it would serve as a valuable building block for creating even more complex fluorinated molecules for the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the two CF3 groups, combined with the fluorine at the 4-position, would significantly influence the reactivity of the pyridine ring, making it a unique tool for synthetic chemists.

Below is a table of physical and chemical properties for structurally related compounds, which can provide context for the anticipated characteristics of this compound.

Interactive Data Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |

| 3,5-Bis(trifluoromethyl)pyridine | 20857-47-0 | C₇H₃F₆N | 215.10 | Solid | 34-38 |

| 2-Fluoro-4-(trifluoromethyl)pyridine | 118078-66-3 | C₆H₃F₄N | 165.09 | Liquid | N/A |

| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C₆H₄F₃N | 147.10 | N/A | N/A |

| 3,5-Difluoro-4-(trifluoromethyl)pyridine | N/A | C₆H₂F₅N | 183.08 | Solid | N/A |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2F7N |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

4-fluoro-3,5-bis(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H2F7N/c8-5-3(6(9,10)11)1-15-2-4(5)7(12,13)14/h1-2H |

InChI Key |

VPPIMIDFUBGSAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)F)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 3,5 Bis Trifluoromethylpyridine Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and in the case of 4-fluoro-3,5-bis(trifluoromethyl)pyridine analogues, it is a particularly favored reaction pathway. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. core.ac.ukstackexchange.com

Regioselectivity in Polyfluorinated Pyridine Systems

In polyfluorinated pyridine systems, the position of nucleophilic attack is highly regioselective. Nucleophilic substitution on pyridines typically occurs at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com When a nucleophile attacks the C-2 or C-4 position, one of the resulting resonance structures places the negative charge on the electronegative nitrogen atom, which is a significant stabilizing contribution. stackexchange.com Conversely, attack at the C-3 position does not allow for this stabilization. stackexchange.com

In the context of 4-fluoro-3,5-bis(trifluoromethyl)pyridine, the fluorine atom at the 4-position is the primary site for nucleophilic displacement. This is due to the combined electron-withdrawing effects of the two trifluoromethyl groups at the 3- and 5-positions, which further activate the 4-position towards nucleophilic attack. The regioselectivity of SNAr reactions in polyfluoroarenes is also influenced by steric factors. For instance, in the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639), substitution occurs at the para-position to the trifluoromethyl group, a result of both electronic activation and steric hindrance at the ortho-positions. mdpi.com

Influence of Electronic Substituents on SNAr Pathways

The rate and feasibility of SNAr reactions are profoundly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the trifluoromethyl groups in 4-fluoro-3,5-bis(trifluoromethyl)pyridine, are crucial for activating the ring towards nucleophilic attack. core.ac.uk These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com

The strong inductive effect of fluorine and other electron-withdrawing substituents enhances the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to nucleophilic attack. core.ac.ukrsc.org Studies on 3-substituted 2,6-dichloropyridines have shown that electron-withdrawing groups like cyano and trifluoromethyl favor substitution at the 6-position. researchgate.net Conversely, the presence of electron-donating groups would disfavor the reaction by destabilizing the anionic intermediate.

The nature of the leaving group also plays a role, although it is generally less critical than the activation of the ring by substituents. stackexchange.com In SNAr reactions, the typical leaving group order is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. researchgate.netimperial.ac.uk This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction. stackexchange.com

Mechanistic Insights into Fluoride (B91410) Displacement

The displacement of fluoride in SNAr reactions has been a subject of detailed mechanistic study. For a long time, the reaction was believed to proceed exclusively through a two-step addition-elimination mechanism involving a discrete Meisenheimer intermediate. springernature.com However, recent research, employing kinetic isotope effect studies and computational analysis, has provided evidence for concerted SNAr mechanisms in certain cases. springernature.comnih.gov

In a concerted mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, proceeding through a single transition state. nih.gov Stepwise mechanisms are now thought to occur primarily when a strongly electron-withdrawing substituent like a nitro group is present and fluoride is the leaving group. springernature.com For many SNAr reactions, particularly those involving heterocycles with good leaving groups, concerted pathways are likely more common than previously thought. nih.gov

The stability of the intermediate or transition state is paramount. The high electronegativity of the fluorine atom plays a crucial role in stabilizing the negative charge that develops on the aromatic ring during the reaction, thereby facilitating the displacement of the fluoride ion. stackexchange.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful alternatives for the functionalization of fluorinated pyridines, enabling reactions that are often difficult to achieve through traditional methods. These include the activation of strong C-F and C-H bonds, as well as the hydrogenation of the pyridine ring.

C-F and C-H Bond Activation and Functionalization

The activation of C-F bonds, which are among the strongest single bonds in organic chemistry, is a significant challenge. baranlab.org However, transition metal complexes have been shown to mediate the cleavage of these bonds, as well as C-H bonds, in fluoroaromatic compounds. nih.gov For partially fluorinated pyridines, a competition between C-F and C-H bond activation is often observed. nih.gov

Rhodium complexes, for example, have been shown to react with pentafluoropyridine (B1199360) and 2,3,5,6-tetrafluoropyridine (B1295328) to yield C-F bond activation products. nih.gov Similarly, platinum(0) complexes can react with fluoropyridines through different pathways, including direct oxidative addition to the C-F bond or phosphine-assisted mechanisms where the fluorine is transferred to a phosphorus center. acs.org

The regioselectivity of these activation processes is influenced by the metal center and the electronic properties of the fluoroaromatic substrate. nih.gov For instance, in metal-mediated C-H activation of fluoroaromatics, there is often a preference for the remaining C-F bonds to be positioned ortho to the metal. nih.gov The ability to selectively activate and functionalize C-F bonds opens up avenues for the synthesis of novel fluorinated compounds. For example, the defluorofunctionalization of 4-trifluoromethylpyridines has been achieved through the generation of a pyridyldifluoromethyl anion intermediate. chemrxiv.org

Catalytic Hydrogenation of Fluorinated Pyridines

The catalytic hydrogenation of fluorinated pyridines to the corresponding fluorinated piperidines is a valuable transformation, as these saturated heterocycles are important motifs in pharmaceuticals and agrochemicals. nih.govacs.org A significant challenge in this process is the competing hydrodefluorination reaction, which leads to the undesired loss of fluorine atoms. nih.gov

Several catalytic systems have been developed to address this challenge. A combination of palladium(II) hydroxide (B78521) on carbon with a strong Brønsted acid like HCl has been shown to be effective for the hydrogenation of various fluoropyridines, minimizing hydrodefluorination. nih.govacs.org This method allows for the chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems. acs.org

Rhodium-catalyzed dearomatization–hydrogenation processes have also been developed, providing access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov More recently, borane-catalyzed hydroboration/hydrogenation cascades have been reported for the reduction of pyridines, offering high cis selectivity for certain substitution patterns. sci-hub.se Electrocatalytic hydrogenation using a carbon-supported rhodium cathode in an anion-exchange membrane electrolyzer has also been demonstrated for the efficient reduction of pyridines at ambient temperature and pressure. acs.org

These advancements in catalytic hydrogenation provide robust and selective methods for the synthesis of valuable fluorinated piperidines from readily available fluoropyridine precursors.

Data Tables

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyridines

| Substrate | Nucleophile | Major Product Position of Substitution | Reference |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | 2-position (in DCM) | researchgate.net |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | 6-position (in DMSO) | researchgate.net |

| 2,6-dichloro-3-cyanopyridine | 1-methylpiperazine | 6-position | researchgate.net |

| 2,6-dichloro-3-(trifluoromethyl)pyridine | 1-methylpiperazine | 6-position | researchgate.net |

| Pentafluorobiphenyl | N-, O-, and S-nucleophiles | para to the phenyl group | nih.gov |

| Octafluorotoluene | Phenothiazine | para to the trifluoromethyl group | mdpi.com |

Table 2: Catalytic Systems for the Hydrogenation of Fluorinated Pyridines

| Catalyst System | Key Features | Product | Reference |

| Pd(OH)₂/C, HCl | Heterogeneous, suppresses hydrodefluorination | (Multi)fluorinated piperidines | nih.govacs.org |

| [Rh(COD)Cl]₂ / HBpin | Homogeneous, dearomatization-hydrogenation | all-cis-(Multi)fluorinated piperidines | nih.gov |

| B(C₆F₅)₃ / HBpin | Metal-free, hydroboration-hydrogenation | cis-Piperidines | sci-hub.se |

| Rh/C cathode (electrocatalytic) | Ambient temperature and pressure | Piperidines | acs.org |

Applications of Fluorine-Containing Ligands in Asymmetric Catalysis

The incorporation of fluorine or trifluoromethyl (CF₃) groups into the structure of chiral ligands has become a powerful strategy in the development of efficient asymmetric catalysts. These fluorine-containing substituents exert profound electronic and steric effects that can significantly enhance catalytic activity and stereoselectivity. nih.gov The high electronegativity of fluorine atoms can modulate the electronic properties of a ligand, which in turn influences the Lewis acidity and reactivity of the metal center it coordinates. nih.gov

While direct applications of 4-fluoro-3,5-bis-trifluoromethylpyridine in asymmetric catalysis are not extensively documented in the literature, the utility of analogous structures highlights the potential of this scaffold. For instance, the electron-deficient pyridinone ligand, 3,5-bis(trifluoromethyl)-pyridin-2(1H)-one, has been successfully employed to promote palladium-catalyzed, non-directed C–H functionalization of arenes. nih.gov In this context, the ligand was found to significantly accelerate the reaction and improve site selectivity, demonstrating that the highly electron-withdrawing nature of the two trifluoromethyl groups is beneficial for catalytic performance. nih.gov

The general principles underlying the benefits of fluorinated ligands are well-established:

Electronic Effects : The strong electron-withdrawing nature of CF₃ groups can increase the Lewis acidity of the catalytic metal center, enhancing its reactivity towards substrates. nih.gov

Stereocontrol : Fluorine atoms or CF₃ groups can establish crucial non-covalent interactions (e.g., dipole-dipole, steric repulsion) in the transition state, which can lead to higher enantioselectivity.

Improved Solubility and Stability : Fluorinated segments can enhance the solubility of the catalyst in specific solvent systems, including fluorous phases, and can increase the thermal and oxidative stability of the ligand. nih.gov

The this compound framework represents a promising platform for designing new chiral ligands. The fluorine at the C-4 position serves as a reactive handle for introducing a chiral auxiliary via nucleophilic aromatic substitution, while the two CF₃ groups at the C-3 and C-5 positions would provide the strong electronic-withdrawing character known to be beneficial in many catalytic systems.

Table 1: Potential Advantages of Fluorinated Pyridine Ligands in Catalysis

| Feature | Conferred Property | Potential Catalytic Enhancement |

|---|---|---|

| High Electronegativity | Modulates electronic density of the ligand and metal center. | Increased Lewis acidity of the catalyst, enhanced reactivity. nih.gov |

| Steric Hindrance | Influences the spatial arrangement around the metal center. | Improved stereocontrol and enantioselectivity. |

| Lipophilicity | Increases solubility in non-polar or fluorous solvents. | Facilitates catalyst recovery and specialized reaction conditions. nih.gov |

| Chemical Stability | Strong C-F bonds resist degradation. | Increased catalyst lifetime and robustness under harsh conditions. |

Other Significant Chemical Reactions

Beyond their use in catalysis, fluorinated pyridine scaffolds undergo a variety of other important chemical transformations. The functionalization of these electron-deficient rings is key to building more complex molecules for applications in medicinal chemistry and materials science.

The pyridine ring in this compound is exceptionally electron-deficient due to the combined inductive effects of the two trifluoromethyl groups and the fluorine atom. This electronic feature makes the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group—in this case, the fluoride ion at the C-4 position.

Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo-analogues. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org The reactivity of the this compound system is further amplified by the two CF₃ groups, which stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process.

Drawing parallels with the well-studied reactivity of pentafluoropyridine, the C-4 position is the primary site for nucleophilic attack. rsc.org Studies on pentafluoropyridine show that under mild conditions, nucleophiles selectively displace the fluorine at the para-position (C-4). rsc.org This selectivity is attributed to the superior ability of the para-position to stabilize the intermediate through resonance involving the ring nitrogen.

Therefore, the fluorine atom at the C-4 position of this compound serves as a versatile handle for introducing a wide range of functional groups. This allows for the synthesis of a diverse library of 3,5-bis(trifluoromethyl)pyridine (B1303424) derivatives. Common nucleophiles such as alkoxides (R-O⁻), amines (R₂N-H), and thiols (R-S⁻) can readily displace the C-4 fluorine to form ethers, amines, and thioethers, respectively.

Table 2: Predicted Functional Group Interconversions via SNAr at the C-4 Position

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) | Aryl Ether |

| Potassium Phenoxide (PhOK) | Phenoxy (-OPh) | Diaryl Ether | |

| Nitrogen Nucleophile | Ammonia (NH₃) | Amino (-NH₂) | Aryl Amine |

| Piperidine | Piperidinyl | N-Aryl Heterocycle | |

| Sulfur Nucleophile | Sodium Thiophenoxide (PhSNa) | Phenylthio (-SPh) | Aryl Sulfide |

| Carbon Nucleophile | Potassium Cyanide (KCN) | Cyano (-CN) | Aryl Nitrile |

These transformations are typically carried out under mild to moderate conditions, often requiring a base to generate the active nucleophile. The high reactivity of the substrate allows for a broad scope of functionalization, making it a valuable building block in synthetic chemistry.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the specified outline, which requires specific research findings from Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, Natural Bond Orbital (NBO) analysis, and mechanistic pathway elucidations for this particular compound.

General information on related trifluoromethylpyridine derivatives is available and suggests that such compounds are of interest in agrochemical and pharmaceutical research. nih.gov Computational studies on analogous molecules, such as other fluorinated pyridines and compounds with trifluoromethyl groups, have been conducted to understand their structure, reactivity, and electronic properties. researchgate.netijltet.org These studies often employ the theoretical methods mentioned in the outline to provide insights into the effects of fluorination on the aromatic system. However, without specific data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Spectroscopic Characterization Techniques for Highly Fluorinated Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For highly fluorinated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides invaluable information about the molecular framework and the electronic environment of the nuclei.

¹H and ¹³C NMR Analysis

In the absence of experimental data for 4-Fluoro-3,5-bis(trifluoromethyl)pyridine, a general discussion of the expected NMR characteristics can be offered based on the analysis of analogous structures. The ¹H NMR spectrum of a highly substituted pyridine (B92270) like the target compound would be expected to show resonances in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups. Similarly, the ¹³C NMR spectrum would reveal signals for the pyridine ring carbons and the trifluoromethyl carbons, with their chemical shifts providing insight into the electronic effects of the substituents.

Advanced ¹⁹F NMR Spectroscopic Investigations

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the wide chemical shift range and the sensitivity of fluorine nuclei to their chemical environment. An analysis of 4-Fluoro-3,5-bis(trifluoromethyl)pyridine would be expected to show distinct signals for the fluorine atom at the 4-position and the fluorine atoms of the two trifluoromethyl groups at the 3- and 5-positions. The coupling patterns between these different fluorine environments, as well as with any nearby protons, would provide crucial information for confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For 4-Fluoro-3,5-bis(trifluoromethyl)pyridine, high-resolution mass spectrometry (HRMS) would be essential to confirm its elemental formula. The fragmentation pattern observed in the mass spectrum would also offer valuable clues about the compound's structure and the stability of its fragments.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a characteristic "fingerprint" of the compound. For 4-Fluoro-3,5-bis(trifluoromethyl)pyridine, the IR and Raman spectra would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the C-F, C-N, and C=C bonds within the pyridine ring, as well as the symmetric and asymmetric stretching and bending modes of the trifluoromethyl groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 4-Fluoro-3,5-bis(trifluoromethyl)pyridine would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

Applications in Advanced Organic Synthesis

Construction of Complex Fluorine-Containing Building Blocks

4-Fluoro-3,5-bis(trifluoromethyl)pyridine serves as a versatile platform for the synthesis of more elaborate fluorine-containing building blocks, which are crucial components in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The high reactivity of the C4-fluorine atom towards nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide array of functional groups, thereby generating novel and complex molecular scaffolds.

The electron-deficient nature of the pyridine (B92270) ring, significantly amplified by the two trifluoromethyl substituents, facilitates the displacement of the fluoride (B91410) ion by various nucleophiles. acs.org This reactivity enables the synthesis of a diverse range of 4-substituted-3,5-bis(trifluoromethyl)pyridines. For instance, reactions with O-nucleophiles, such as alkoxides and phenoxides, yield the corresponding ethers, while reactions with N-nucleophiles, like amines and amides, provide access to aminopyridine derivatives. These newly introduced functional groups can then be further manipulated, allowing for the construction of intricate molecular architectures. The resulting complex building blocks, bearing the 3,5-bis(trifluoromethyl)pyridine (B1303424) moiety, are of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl groups, including enhanced metabolic stability and lipophilicity. nih.gov

Synthesis of Highly Functionalized Heterocyclic Systems

The reactivity of 4-fluoro-3,5-bis(trifluoromethyl)pyridine extends to the synthesis of highly functionalized and fused heterocyclic systems. Its ability to react with binucleophilic reagents opens pathways to novel ring systems with potential applications in medicinal chemistry and materials science.

One potential application lies in the synthesis of fused pyrimidine (B1678525) derivatives, such as pyridopyrimidines. While specific examples utilizing 4-fluoro-3,5-bis(trifluoromethyl)pyridine are not extensively documented, the general reactivity of fluorinated pyridines suggests its suitability in reactions with amidines. The reaction would likely proceed through an initial nucleophilic substitution at the 4-position by one of the nitrogen atoms of the amidine, followed by an intramolecular cyclization and subsequent aromatization to yield the pyridopyrimidine core.

Similarly, the synthesis of triazolopyridines, a class of compounds with known biological activities, can be envisioned. Reaction of 4-fluoro-3,5-bis(trifluoromethyl)pyridine with hydrazine (B178648) would likely yield 4-hydrazino-3,5-bis(trifluoromethyl)pyridine. This intermediate could then undergo cyclization with a suitable one-carbon electrophile, such as formic acid or an orthoester, to construct the fused triazole ring. The specific reaction conditions would be crucial in directing the regioselectivity of the cyclization.

Derivatization for Ligand Design in Organometallic Chemistry

Fluorinated pyridines are of growing interest in the design of ligands for organometallic chemistry and catalysis. The introduction of trifluoromethyl groups can significantly influence the electronic properties of the resulting metal complexes, impacting their stability, reactivity, and catalytic activity. While direct derivatization of 4-fluoro-3,5-bis(trifluoromethyl)pyridine for this purpose is an area of potential, related structures have been successfully employed.

For instance, the synthesis of trifluoromethyl-decorated 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands has been reported, demonstrating the feasibility of incorporating trifluoromethylated pyridine cores into complex ligand architectures. nih.gov These ligands have shown effective coordination with lanthanide ions. nih.gov Although these specific ligands were not synthesized from 4-fluoro-3,5-bis(trifluoromethyl)pyridine, the established synthetic routes suggest that it could serve as a valuable precursor for a new generation of ligands.

A plausible synthetic strategy would involve the nucleophilic displacement of the 4-fluoro substituent with a suitable coordinating moiety or a group that can be further elaborated into a coordinating arm. For example, reaction with a protected hydroxymethylphenoxide followed by deprotection and further functionalization could lead to pincer-type ligands. The strong electron-withdrawing nature of the trifluoromethyl groups would modulate the donor properties of the pyridine nitrogen, offering a means to fine-tune the electronic environment of the metal center in the resulting organometallic complexes. nih.gov

Synthesis of Perfluorinated Diarylmethanones

Perfluorinated diarylmethanones are valuable synthons and have applications in medicinal chemistry and materials science. acs.org A promising, metal-free approach for their synthesis involves the N-heterocyclic carbene (NHC)-catalyzed nucleophilic aromatic substitution (SNAr) reaction between aryl aldehydes and perfluoroarenes. acs.org

While the reaction has been demonstrated with substrates like pentafluoropyridine (B1199360), the electronic properties of 4-fluoro-3,5-bis(trifluoromethyl)pyridine make it a strong candidate for this transformation. acs.org The proposed mechanism involves the generation of a Breslow intermediate from the NHC and the aryl aldehyde, which then acts as a nucleophile. This nucleophile would attack the electron-deficient C4 position of 4-fluoro-3,5-bis(trifluoromethyl)pyridine, leading to the displacement of the fluoride ion and the formation of the desired diarylmethanone after rearomatization. The reaction is anticipated to be highly regioselective due to the strong activation provided by the trifluoromethyl groups.

| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Application |

| Aryl Aldehyde | 4-Fluoro-3,5-bis(trifluoromethyl)pyridine | N-Heterocyclic Carbene (NHC) | 4-(Aroyl)-3,5-bis(trifluoromethyl)pyridine | Synthesis of bioisosteres |

This methodology would offer a direct and atom-economical route to a variety of highly fluorinated diarylmethanones, avoiding the use of often sensitive organometallic reagents.

Access to Highly Functionalized Phenothiazine (B1677639) Derivatives

Phenothiazines are an important class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of highly functionalized phenothiazine derivatives can be achieved through the nucleophilic aromatic substitution of polyfluoroarenes. nih.gov This strategy can be extended to 4-fluoro-3,5-bis(trifluoromethyl)pyridine to access novel phenothiazine structures.

The synthesis would involve the reaction of 4-fluoro-3,5-bis(trifluoromethyl)pyridine with an appropriately substituted 2-aminothiophenol. The reaction is expected to proceed via a two-step sequence. The first step would be the nucleophilic attack of the thiolate anion on the electron-deficient C4 position of the pyridine ring, displacing the fluoride. This would be followed by an intramolecular nucleophilic attack of the amino group on the adjacent carbon atom, leading to the formation of the central thiazine (B8601807) ring of the phenothiazine system. This reaction is a variation of the Smiles rearrangement.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 4-Fluoro-3,5-bis(trifluoromethyl)pyridine | 2-Aminothiophenol | Nucleophilic Aromatic Substitution / Smiles Rearrangement | Trifluoromethyl-substituted Pyridophenothiazine |

This synthetic route would provide access to a new class of phenothiazine derivatives where the pyridine ring is annulated and heavily substituted with trifluoromethyl groups. These modifications are expected to significantly impact the biological and photophysical properties of the resulting compounds.

Derivatives and Analogues of 4 Fluoro 3,5 Bis Trifluoromethylpyridine

Structural Modifications and their Synthetic Pathways

The synthesis of trifluoromethylpyridines (TFMPs) can be broadly categorized into two main approaches: the chlorine/fluorine exchange of a corresponding trichloromethylpyridine and the construction of the pyridine (B92270) ring using a trifluoromethyl-containing building block. researchgate.net Industrial synthesis often involves reacting a (trichloromethyl)pyridine compound with hydrogen fluoride (B91410) (HF) under super-atmospheric pressure in the presence of a metal halide catalyst. google.com For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a high-demand intermediate, can be produced by the liquid-phase chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorination step. nih.govjst.go.jp

A common pathway for structural modification of polyfluorinated pyridines is nucleophilic aromatic substitution (SNAr), where the highly reactive carbon-fluorine bonds are targeted by nucleophiles. researchgate.net In compounds like 4-Fluoro-3,5-bis(trifluoromethyl)pyridine, the fluorine atom at the 4-position is particularly susceptible to displacement, allowing for the introduction of a wide array of functional groups.

Alternative synthetic strategies include:

Vapor-Phase Reactions : Simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts can produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.govjst.go.jp

Cyclocondensation : Building the pyridine ring from smaller, fluorinated precursors is a versatile method. researchgate.net Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govresearchoutreach.org

These synthetic routes provide access to a diverse range of substituted trifluoromethylpyridines, enabling further elaboration into more complex molecules.

Pyridine-Based Ligands with Trifluoromethyl Substituents

The introduction of trifluoromethyl groups into pyridine-based ligands significantly alters their electronic properties, which is advantageous in coordination chemistry and catalysis. nih.gov These electron-poor ligands have been successfully employed in various transition metal-catalyzed reactions.

Notable examples of such ligands include:

Pyridine-Oxazoline (PyOx) Ligands : (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a highly effective ligand in palladium-catalyzed asymmetric synthesis. nih.govacs.org Its synthesis involves the condensation of 5-(trifluoromethyl)picolinonitrile with an amino alcohol, a reaction that can be optimized to a near-quantitative yield using ZnCl₂ as a catalyst. acs.org

Phosphinoylmethyl Pyridine N-Oxides : Ligands such as 2-[bis(3,5-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide have been synthesized and their coordination chemistry with lanthanide metals, like Ytterbium, has been explored. nih.gov These ligands coordinate in a bidentate fashion. nih.gov

Bipyridines : Polyfluorinated 2,2′-bipyridines are important in the synthesis of platinum and palladium complexes. researchgate.net The synthesis of 4,4′-bis(pentafluorophenyl)-2,2′-bipyridine can be achieved via a Suzuki–Miyaura cross-coupling reaction. mdpi.com Iridium complexes incorporating ligands such as 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) have also been prepared for applications in photophysics. orgsyn.orgresearchgate.net

Carboxylic Acid Ligands : Zinc (II) complexes have been synthesized using isomeric ligands like 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid. rsc.org The position of the trifluoromethyl group influences the coordination mode, leading to either chelated or monodentate binding. rsc.org

| Ligand Class | Example Compound | Synthetic Precursors | Coordinated Metals |

| Pyridine-Oxazoline | (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | 5-(trifluoromethyl)picolinonitrile, L-tert-Leucinol | Palladium (Pd), Copper (Cu), Nickel (Ni) nih.gov |

| Pyridine N-Oxides | 2-[bis(3,5-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide | 2-(chloromethyl)pyridine N-oxide, Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | Ytterbium (Yb) nih.gov |

| Bipyridines | 4,4′-bis(pentafluorophenyl)-2,2′-bipyridine | 4,4′-dibromo-2,2′-bipyridine, pentafluorophenylboronic acid | Platinum (Pt) mdpi.com |

| Carboxylic Acids | 5-(trifluoromethyl)pyridine-2-carboxylic acid | - | Zinc (Zn) rsc.org |

Fluorinated Piperidine Scaffolds from Pyridine Precursors

Fluorinated piperidines are highly sought-after motifs in medicinal and agricultural chemistry. nih.gov A direct and efficient route to these saturated heterocycles is the hydrogenation of readily available fluoropyridine precursors. This transformation, however, can be challenging due to potential catalyst poisoning by the basic nitrogen heterocycle and the risk of hydrodefluorination. nih.gov

A robust and simple method for this conversion is the cis-selective hydrogenation using commercially available heterogeneous catalysts. nih.gov This protocol enables the chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems. nih.gov

A significant advancement is the development of a dearomatization-hydrogenation (DAH) process. nih.gov This strategy allows for the highly diastereoselective synthesis of a wide range of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. For example, cis-3,5-difluoropiperidine hydrochloride, which previously required a six-step synthesis, can be obtained in just two steps using this method. nih.gov The conformational behavior of the resulting fluorinated piperidines has been studied extensively, revealing that factors like charge-dipole interactions, hyperconjugation, and solvation play a major role in their structural preferences. researchgate.net

| Pyridine Precursor | Hydrogenation Method | Piperidine Product | Key Features |

| 3-Fluoropyridine | Heterogeneous Catalysis (e.g., Pd/C) | 3-Fluoropiperidine | cis-selective reduction nih.gov |

| 3,5-Difluoropyridine | Dearomatization-Hydrogenation (DAH) | cis-3,5-Difluoropiperidine | High diastereoselectivity (>99:1) nih.gov |

| Substituted Fluoropyridines | Heterogeneous Catalysis (e.g., Pd/C) | Various substituted fluoropiperidines | Tolerates other (hetero)aromatic systems nih.gov |

Extended Polyfluorinated Pyridine Architectures

Highly fluorinated pyridine derivatives serve as excellent building blocks for constructing larger supramolecular systems and extended architectures due to the high reactivity of the C-F bond towards nucleophilic substitution. researchgate.net

One approach involves the synthesis of polyfluorinated 2,2′-bipyridines, which are crucial ligands for transition metal complexes. researchgate.net These can be synthesized through methods like Suzuki-Miyaura cross-coupling reactions. mdpi.com Another powerful strategy is the nucleophilic aromatic substitution on perfluoropyridine to create macrocyclic systems. The reaction of 4-substituted polyfluoropyridine derivatives with various diols or other bifunctional nucleophiles can lead to the formation of novel macrocycles. researchgate.net For example, reacting perfluoro-4-isopropylpyridine with difunctional reagents has been shown to produce macrocyclic ethers. researchgate.net

Furthermore, the site selectivity of perfluoropyridine can be exploited to prepare precursors for complex polymers. Nucleophilic attack occurs preferentially at the 4-position, allowing for sequential functionalization at the 2- and 6-positions to build elaborate polyarylene networks. nih.gov

Pyrazole (B372694) Derivatives with Bis(trifluoromethyl) Substitution

Pyrazole derivatives containing bis(trifluoromethyl) groups are of significant interest due to their biological activities, including their roles as antimicrobial agents and inhibitors of the NFAT transcription factor. mdpi.comnih.govresearchgate.net Several synthetic routes have been developed to access these valuable compounds.

A common method for synthesizing 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with a hydrazine (B178648) derivative, such as 4-hydrazinobenzoic acid. mdpi.comnih.gov The resulting hydrazone intermediate undergoes cyclization upon reaction with the Vilsmeier-Haack reagent to form the pyrazole aldehyde, which can be further modified. mdpi.com

Other effective synthetic strategies include:

[3+2] Cycloaddition : This method provides an efficient route to 3,5-bis(fluoroalkyl)pyrazoles. The reaction involves the cycloaddition of difluoromethyl or trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes, offering good yields and operational simplicity. rsc.org

Fluorination of Carboxylic Groups : A key step in an alternative synthesis of 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles is the conversion of a carboxylic acid group on the pyrazole core into a trifluoromethyl group using sulfur tetrafluoride. acs.org

Condensation with Diketones : The first reported synthesis of 3,5-bis(trifluoromethyl)pyrazole involved the condensation of 1,1,1,5,5,5-hexafluoroacetylacetone with hydrazine, although initial yields were low. rsc.org

| Synthetic Method | Key Precursors | Resulting Pyrazole | Reference |

| Condensation/Cyclization | 3′,5′-bis(trifluoromethyl)acetophenone, 4-hydrazinobenzoic acid | 3-[3,5-Bis(trifluoromethyl)phenyl]pyrazole derivatives | mdpi.comnih.gov |

| [3+2] Cycloaddition | Trifluoromethyl hydrazonoyl bromides, Trifluoromethyl-substituted alkenes | 3,5-Bis(fluoroalkyl)pyrazoles/pyrazolines | rsc.org |

| Carboxylic Acid Fluorination | Pyrazole carboxylic acids | 3,4-Bis- or 3,4,5-Tris(trifluoromethyl)pyrazoles | acs.org |

| Condensation | 1,1,1,5,5,5-Hexafluoroacetylacetone, Hydrazine | 3,5-Bis(trifluoromethyl)pyrazole | rsc.org |

Structure Reactivity and Structure Electronic Property Relationships in Polyfluorinated Pyridine Systems

Impact of Fluorine Substitution on Electronic Properties

The substitution of a hydrogen atom with fluorine on an aromatic ring, such as pyridine (B92270), introduces significant electronic perturbations. Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring. However, fluorine also possesses lone pairs of electrons in p-orbitals, which can be donated to the aromatic π-system, resulting in a resonance effect (+R).

The electronic landscape of 4-Fluoro-3,5-bis(trifluoromethyl)pyridine is further shaped by the presence of two trifluoromethyl groups. The cumulative inductive effects of these three electron-withdrawing substituents render the pyridine ring highly electron-deficient.

Correlation Between Fluorination Pattern and Chemical Reactivity

The electron-deficient nature of the pyridine ring in 4-Fluoro-3,5-bis(trifluoromethyl)pyridine dictates its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing character of the fluorine atom and the two trifluoromethyl groups activates the pyridine ring towards attack by nucleophiles.

Generally, in pyridine systems, nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In 4-Fluoro-3,5-bis(trifluoromethyl)pyridine, the fluorine atom at the 4-position is a potential leaving group in SNA r reactions. The presence of the two flanking trifluoromethyl groups at the 3- and 5-positions provides substantial activation for nucleophilic attack at the C-4 position. These groups stabilize the anionic intermediate through their potent -I effects, thereby lowering the activation energy for the substitution reaction.

The reactivity of polyfluorinated pyridines is well-documented, with perfluoropyridine being highly susceptible to nucleophilic substitution. nih.gov While 4-Fluoro-3,5-bis(trifluoromethyl)pyridine is not perfluorinated, the combined electronic effects of its substituents are expected to make it significantly more reactive towards nucleophiles than pyridine itself.

Influence of Trifluoromethyl Groups on Physicochemical Parameters and Stability

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, with a Hammett constant (σp) of +0.54. nih.gov Its introduction into an organic molecule imparts significant changes to its physicochemical properties. The high electronegativity of the fluorine atoms in the -CF3 group leads to a strong inductive effect, which can enhance the stability of adjacent chemical bonds.

From a physicochemical standpoint, the trifluoromethyl groups increase the lipophilicity of the molecule. This is a critical parameter in the design of bioactive compounds, as it influences their ability to cross cell membranes. While there is no specific experimental data for 4-Fluoro-3,5-bis(trifluoromethyl)pyridine, the properties of the closely related compound, 3,5-Bis(trifluoromethyl)pyridine (B1303424), are provided in the table below for reference.

| Property | Value |

| Melting Point | 34-38 °C |

| Boiling Point | 117-118 °C |

| Flash Point | 112 °F |

| Physicochemical properties of the related compound 3,5-Bis(trifluoromethyl)pyridine. chemicalbook.com |

The presence of the fluorine atom and the two trifluoromethyl groups in 4-Fluoro-3,5-bis-trifluoromethylpyridine is expected to result in a compound with a similar or slightly higher melting and boiling point compared to 3,5-Bis(trifluoromethyl)pyridine due to increased molecular weight and polarity.

Q & A

Q. How can researchers optimize the synthesis of 4-Fluoro-3,5-bis(trifluoromethyl)pyridine to improve yield and purity?

Methodological Answer: Synthetic optimization involves catalyst selection, temperature control, and purification techniques. Palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ with XPhos ligands) are effective for introducing trifluoromethyl groups. For example, in analogous pyridine derivatives, Cs₂CO₃ is used as a base to enhance reaction efficiency, achieving yields up to 68% under reflux conditions in polar aprotic solvents like DMF . Post-synthesis purification via column chromatography or recrystallization (e.g., using ethyl acetate) improves purity, as demonstrated in fluoropyridine derivatives with overlapping substituents .

Q. What spectroscopic techniques are most effective for characterizing fluorinated pyridine derivatives, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identifies substituent positions and coupling patterns. For example, fluorine-induced deshielding in ¹³C NMR distinguishes trifluoromethyl (-CF₃) groups (δ ~120-125 ppm) from fluorine atoms directly on the pyridine ring (δ ~150 ppm) .

- HRMS (ESI) : Confirms molecular weight accuracy (e.g., deviations <2 ppm ensure structural integrity) .

- Refractive Index : Used to assess purity in liquid-phase derivatives (e.g., 1.5215 for 3,5-dichloro-4-(difluoromethyl)pyridine) .

Overlapping signals in NMR (e.g., E/Z isomer mixtures) require 2D NMR (COSY, HSQC) or higher-field instruments for resolution .

Q. How does the presence of fluorine substituents influence the reactivity of 4-Fluoro-3,5-bis(trifluoromethyl)pyridine in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Fluorine’s electron-withdrawing effect activates the pyridine ring for NAS by increasing electrophilicity at specific positions. For example, trifluoromethyl groups enhance meta-directing effects, favoring substitution at the 2- or 6-positions. Kinetic studies on similar compounds show that fluorinated derivatives exhibit faster reaction rates with amines or thiols compared to non-fluorinated analogs . Steric hindrance from -CF₃ groups may require elevated temperatures (80–100°C) or microwave-assisted synthesis to achieve completion .

Advanced Research Questions

Q. What strategies are employed to resolve overlapping signals in NMR spectra of fluorinated pyridine derivatives, particularly when multiple substituents are present?

Methodological Answer: Strategies include:

- Isotopic Labeling : Introducing ¹⁹F-¹H coupling constants to differentiate substituents.

- Variable-Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism).

- 2D NMR Techniques : HSQC and NOESY correlate ¹H-¹³C/¹H-¹H interactions, resolving overlaps in compounds like 4-{6-[4-(2-cyanovinyl)phenylamino]-3-fluoropyridin-2-ylamino}benzonitrile, where (E)/(Z) isomers produce overlapping peaks .

Q. How can 4-Fluoro-3,5-bis(trifluoromethyl)pyridine serve as a ligand in metal-organic frameworks (MOFs), and what structural advantages does it offer?

Methodological Answer: Fluorinated pyridines act as ligands in MOFs by coordinating through nitrogen atoms. The trifluoromethyl groups enhance framework hydrophobicity and thermal stability. For example, in zinc(II) imidazolate frameworks, fluorinated ligands improve gas adsorption selectivity (e.g., CO₂/N₂ separation) due to polarizable -CF₃ groups . Computational modeling (DFT) predicts that fluorinated ligands reduce framework density, enabling higher porosity .

Q. In catalytic cross-coupling reactions involving 4-Fluoro-3,5-bis(trifluoromethyl)pyridine, what mechanistic insights have been gained from kinetic and isotopic labeling studies?

Methodological Answer: Kinetic studies reveal that palladium-catalyzed cross-coupling proceeds via oxidative addition at the C–F bond, followed by transmetallation with organometallic reagents (e.g., arylboronic acids). Deuterium labeling (e.g., C₆D₅Bpin) confirms retention of configuration in stereospecific reactions. For example, in Suzuki-Miyaura couplings, turnover frequencies (TOFs) correlate with electron-deficient aryl halides, where -CF₃ groups accelerate oxidative addition .

Data Contradiction Analysis

Example: Discrepancies in reported melting points for fluorinated pyridines (e.g., 287.5–293.5°C vs. 123–124°C in ) may arise from polymorphic forms or impurities. Researchers should cross-validate with DSC (Differential Scanning Calorimetry) and XRD to confirm crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.